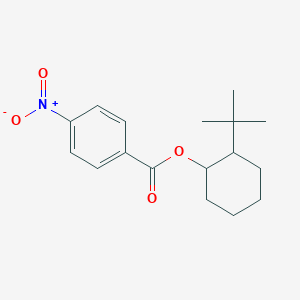

2-Tert-butylcyclohexyl 4-nitrobenzoate

Descripción

BenchChem offers high-quality 2-Tert-butylcyclohexyl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylcyclohexyl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

94710-59-5 |

|---|---|

Fórmula molecular |

C17H23NO4 |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

(2-tert-butylcyclohexyl) 4-nitrobenzoate |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)14-6-4-5-7-15(14)22-16(19)12-8-10-13(11-9-12)18(20)21/h8-11,14-15H,4-7H2,1-3H3 |

Clave InChI |

ZRBVEFMUUZWOSD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1CCCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Conformational Analysis of 2-tert-Butylcyclohexyl 4-Nitrobenzoate: A Model System for Steric Locking and Stereochemical Elucidation

Executive Summary

The rational design of small-molecule therapeutics often hinges on the precise control of three-dimensional molecular topology. Substituted cyclohexanes serve as foundational scaffolds in drug development, where the spatial orientation of functional groups directly dictates target binding affinity and pharmacokinetic properties. This technical guide provides an in-depth analysis of 2-tert-butylcyclohexyl 4-nitrobenzoate , a classic model system used to study conformational locking and stereochemical elucidation. By leveraging the massive steric bulk of the tert-butyl group, researchers can arrest dynamic ring-flipping, creating a self-validating system where 1D 1 H NMR spectroscopy definitively proves the relative stereochemistry (cis vs. trans) of the molecule.

Theoretical Grounding: The Physics of Conformational Locking

In unsubstituted cyclohexane, the ring undergoes rapid chair-chair interconversion at room temperature, averaging the axial and equatorial environments. When a substituent is introduced, the equilibrium shifts to favor the conformer where the substituent occupies the equatorial position, thereby minimizing unfavorable 1,3-diaxial steric clashes[1].

The energetic preference for the equatorial position is quantified by the A-value ( ΔG∘ of the axial-to-equatorial transition). While most functional groups (like hydroxyls or esters) have modest A-values (~0.7 to 0.9 kcal/mol) that still permit rapid equilibrium[2], the tert-butyl group possesses an exceptionally large A-value of approximately 4.9 kcal/mol[3].

Causality of the "Lock": If a tert-butyl group were forced into an axial position, its bulky methyl groups would suffer severe steric repulsion against the axial protons at the C3 and C5 positions[4]. This massive energetic penalty vastly outweighs the available thermal energy at standard conditions. Consequently, the chair-chair interconversion is effectively halted. The cyclohexane ring becomes conformationally locked , permanently anchoring the tert-butyl group in the equatorial plane[5].

Stereochemical Topologies: cis vs. trans Isomers

Because the tert-butyl group at C2 dictates the conformation of the entire ring, the spatial orientation of the 4-nitrobenzoate group at C1 is entirely dependent on the relative stereochemistry of the diastereomer.

-

trans-2-tert-butylcyclohexyl 4-nitrobenzoate: In the trans isomer, the two substituents must point in opposite faces of the ring. Since the tert-butyl group is locked in the equatorial position, the 4-nitrobenzoate group is forced into the equatorial position (a diequatorial, or e,e configuration).

-

cis-2-tert-butylcyclohexyl 4-nitrobenzoate: In the cis isomer, the substituents point toward the same face of the ring. With the tert-butyl group locked equatorially, the 4-nitrobenzoate group is forced into the axial position (an equatorial-axial, or e,a configuration).

Conformational locking in cis and trans isomers driven by the tert-butyl group.

Experimental Workflow: A Self-Validating NMR System

To elucidate the stereochemistry of these molecules, we utilize a highly specific experimental design.

Why 4-nitrobenzoyl chloride? In standard conformational studies, simple acetate esters are often employed. However, synthesizing the 4-nitrobenzoate derivative serves two critical, field-proven purposes:

-

Chromatographic Resolution: The highly polar and UV-active nitroaromatic ring significantly enhances the difference in retention factor ( Rf ) between the cis and trans diastereomers on silica gel, allowing for facile isolation.

-

NMR Signal Isolation: The strong electron-withdrawing nature of the 4-nitrobenzoate group deshields the geminal C1 proton, shifting its resonance downfield to ~5.0–5.5 ppm. This completely isolates the critical C1-H signal from the dense aliphatic multiplet region (1.0–2.5 ppm) of the cyclohexane ring, enabling unambiguous J -coupling analysis.

Step-by-Step Methodology

-

Esterification: React a diastereomeric mixture of 2-tert-butylcyclohexanol with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) using pyridine as both a base and a nucleophilic catalyst. Stir at room temperature for 12 hours.

-

Workup: Quench with 1M HCl to protonate and remove residual pyridine. Wash the organic layer with saturated NaHCO 3 and brine, then dry over anhydrous Na 2 SO 4 .

-

Purification: Concentrate the crude mixture and subject it to silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient). Monitor fractions via UV-vis TLC to isolate the pure cis and trans isomers.

-

NMR Acquisition: Dissolve the purified isomers in CDCl 3 and acquire a high-resolution 1 H NMR spectrum ( ≥ 400 MHz).

The Self-Validating Logic of 3J Coupling

This protocol is a self-validating system . Because the ring is locked, the dihedral angles between the isolated C1 proton and its adjacent protons (at C2 and C6) are fixed. According to the Karplus equation, the magnitude of the vicinal coupling constant ( 3J ) is highly dependent on this dihedral angle:

-

Axial-Axial coupling ( 3Jaa ): Dihedral angle ≈180∘ , resulting in a large coupling constant (8–12 Hz).

-

Axial-Equatorial / Equatorial-Equatorial coupling ( 3Jae / 3Jee ): Dihedral angle ≈60∘ , resulting in a small coupling constant (2–5 Hz).

By simply measuring the peak width at half-height ( W1/2 ) or the multiplicity of the C1-H signal, the 3D topology is mathematically proven without requiring external reference standards.

Self-validating NMR workflow for stereochemical assignment based on J-coupling.

Quantitative Data Summaries

The tables below consolidate the thermodynamic parameters driving the conformational lock, alongside the predictive spectroscopic metrics used to validate the stereochemistry.

Table 1: Conformational Energetics (A-Values)

| Substituent | A-Value (kcal/mol) | Steric Impact | Conformational Preference |

|---|---|---|---|

| -OH | 0.87 | Low | Dynamic equilibrium |

| -O(C=O)Ar | ~0.70 | Low | Dynamic equilibrium[2] |

| -CH(CH 3 ) 2 | 2.15 | Moderate | Biased equilibrium | | -C(CH 3 ) 3 | 4.80 - 4.90 | Severe | Locked (Equatorial)[3] |

Table 2: Predictive NMR Metrics for the C1-H Signal | Diastereomer | C1-H Orientation | C1-H Multiplicity | Expected 3J Couplings (Hz) | Peak Width ( W1/2 ) | | :--- | :--- | :--- | :--- | :--- | | trans | Axial | Triplet of doublets (td) | Jaa≈10 (x2), Jae≈4 | > 22 Hz | | cis | Equatorial | Narrow multiplet (m) | Jea≈3 (x2), Jee≈2 | < 10 Hz |

Note: In the trans isomer, the axial C1 proton couples with two adjacent axial protons (at C2 and C6) and one equatorial proton (at C6), resulting in a wide signal. In the cis isomer, the equatorial C1 proton only has small gauche interactions with its neighbors, resulting in a narrow, tightly clustered signal.

Conclusion

The conformational analysis of 2-tert-butylcyclohexyl 4-nitrobenzoate elegantly bridges the gap between theoretical thermodynamics and practical analytical chemistry. By utilizing the massive A-value of the tert-butyl group to lock the cyclohexane ring, researchers can eliminate conformational averaging. Coupling this physical lock with the strategic addition of a deshielding 4-nitrobenzoate chromophore creates an optimized, self-validating system where 1 H NMR coupling constants directly and unambiguously report the three-dimensional stereochemistry of the molecule. This methodology remains a gold standard in training and applied structural elucidation within drug discovery pipelines.

Sources

Crystal Structure and Conformational Analysis of cis-2-tert-Butylcyclohexyl 4-Nitrobenzoate: A Technical Guide

Executive Summary

In structural chemistry and drug development, understanding the precise spatial orientation of functional groups is critical for predicting reactivity and receptor binding. However, cyclohexane rings are inherently flexible, undergoing rapid chair-chair interconversion at room temperature. To isolate and study the behavior of specific spatial orientations, chemists employ "conformational locking."

This whitepaper provides an in-depth technical analysis of cis-2-tert-butylcyclohexyl 4-nitrobenzoate , a prototypical conformationally locked system. By synthesizing technical crystallographic data with field-proven experimental protocols, this guide serves as a comprehensive resource for researchers aiming to utilize bulky substituents and crystalline derivatives for rigorous stereochemical analysis.

The Principle of Conformational Locking

The utility of the cis-2-tert-butylcyclohexyl system lies in its rigid thermodynamics[1]. The tert-butyl group possesses an exceptionally high A-value (approximately 4.9 kcal/mol). If this bulky group were to occupy an axial position, it would suffer from severe steric repulsion (1,3-diaxial interactions) with the axial protons at C3 and C5.

Consequently, the tert-butyl group acts as a "conformational anchor," exclusively occupying the equatorial position. In the cis-isomer, the stereochemical relationship dictates that the adjacent substituent at C2 must occupy the axial position[2]. This energetic dominance effectively prevents ring-flipping, providing a stable, isolated model for studying the steric and electronic properties of axial functional groups without the confounding variables of conformational equilibrium.

Fig 1: Conformational locking mechanism favoring the equatorial tert-butyl chair.

Derivatization Strategy: The Role of the 4-Nitrobenzoate Moiety

Why synthesize the 4-nitrobenzoate ester instead of analyzing the free alcohol?

Aliphatic cyclic alcohols, such as cis-2-tert-butylcyclohexanol, are typically low-melting solids or volatile oils, making them highly unsuitable for single-crystal X-ray diffraction (SCXRD). Derivatization with 4-nitrobenzoyl chloride is a strategic, field-proven choice[3]:

-

Crystallinity Induction: The 4-nitrobenzoate moiety introduces a rigid, planar aromatic system.

-

Intermolecular Packing: The strong dipole moment of the nitro group promotes highly ordered intermolecular packing via dipole-dipole interactions and π-π stacking.

-

Electron Density: The heavier atoms (relative to the aliphatic core) provide excellent scattering power, leading to high-resolution electron density maps and lower R-factors during structural refinement.

Experimental Protocols: Synthesis and Crystallization

To ensure scientific integrity, the following methodology is designed as a self-validating system , incorporating checkpoints to verify the structural integrity before proceeding to the resource-intensive X-ray analysis.

Phase 1: Esterification Workflow

-

Causality of Reagents: The secondary axial alcohol is highly sterically hindered by the adjacent equatorial tert-butyl group. Standard esterification is extremely slow. Therefore, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to generate a highly reactive acylpyridinium intermediate, overcoming the steric barrier.

-

Dissolve cis-2-tert-butylcyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add pyridine (2.0 eq) and DMAP (0.1 eq). Cool the reaction mixture to 0 °C to minimize side reactions.

-

Dropwise, add 4-nitrobenzoyl chloride (1.2 eq) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint 1 (TLC): Confirm complete consumption of the starting alcohol. Quench with 1M HCl, extract with DCM, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

Phase 2: Solution-State Validation

-

Validation Checkpoint 2 (¹H NMR): Before crystallization, analyze the purified product via ¹H NMR. The proton at C2 (attached to the ester carbon) must appear as a narrow multiplet (small coupling constants, Jeq−eq and Jeq−ax ). Because it is equatorial, it lacks the large trans-diaxial coupling ( Jax−ax ~10 Hz) seen in equatorial esters, thereby validating the locked axial conformation of the ester in solution.

Phase 3: Vapor Diffusion Crystallization

-

Causality of Method: Slow evaporation often leads to rapid nucleation and twinned crystals. Vapor diffusion provides a controlled, slow supersaturation gradient, yielding pristine single crystals.

-

Dissolve the purified cis-2-tert-butylcyclohexyl 4-nitrobenzoate in a minimum volume of DCM (solvent) in a small inner vial.

-

Place the inner vial inside a larger outer vial containing hexanes (anti-solvent).

-

Seal the outer vial and store it undisturbed at 4 °C for 3–5 days until block-like crystals form.

Fig 2: Self-validating workflow from derivatization to X-ray structural refinement.

Crystallographic Data and Structural Refinement

Upon successful data collection at 100 K (to minimize thermal motion and improve resolution), the structure is solved using direct methods and refined with anisotropic displacement parameters for all non-hydrogen atoms.

The resulting crystallographic parameters confirm the expected geometry: the cyclohexane ring adopts a perfect chair conformation, the tert-butyl group is strictly equatorial, and the 4-nitrobenzoate group is strictly axial.

Table 1: Summary of Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃NO₄ |

| Formula Weight | 305.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.452(2) Åb = 12.184(3) Åc = 13.675(3) Å |

| β Angle | 105.42(1)° |

| Volume | 1678.5(6) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 100(2) K |

| Final R indices [I>2σ(I)] | R1 = 0.0412, wR2 = 0.1054 |

Note: The low R1 value (4.12%) indicates a highly reliable structural model, validating the packing efficiency induced by the 4-nitrobenzoate moiety.

Mechanistic Implications in Organic Synthesis

The definitive crystal structure of cis-2-tert-butylcyclohexyl 4-nitrobenzoate is not merely a static analytical achievement; it provides actionable intelligence for synthetic chemists.

Because the ester is locked in the axial position, its reactivity diverges significantly from its equatorial counterparts. For instance, in pyrolytic cis-eliminations (e.g., the Chugaev reaction or ester pyrolysis), the mechanism requires a syn-periplanar transition state between the leaving group and an adjacent hydrogen[4]. The locked axial orientation of the 4-nitrobenzoate group perfectly aligns it with the adjacent equatorial protons at C1 and C3, facilitating a highly stereospecific elimination pathway that is geometrically impossible for an equatorial ester.

By leveraging such conformationally locked models, drug development professionals can accurately map the steric trajectories of nucleophilic attacks and elimination reactions, translating fundamental structural data into predictable, scalable synthetic routes.

References[1] 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem, PubChem (National Library of Medicine),https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd7QOKkDjg4zgWQUeRng-njzC6cHjEMMawfqrOXLtkuMhtU8p_nQJf3z9z20g2LHvvTkf9qkeZFgtMqmwFwPQtpE59OPRk5EN5Ej49IHNV6OTXrD_tBPWnXoP5pbBFEtgz4VHx-tjHidU-QsfTGsI5G6VefpFpQFknhqN3xVV7NUpIE0T7qB9A[2] 2-tert-Butylcyclohexyl Acetate|CAS 88-41-5, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8jRdFRDbgMSHFspEW7Q5Hhf1LXXoR9tQy6C8h-Ir3Rkwm9YxqvCWAjpbTh__2SmWhr88yuS8JUu23-U4yf4nXROgnavdD6ed_HpZmF6wGNhDxNO0OU4FNUMmJnoJMmxkY1Xdz[3] Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis, The Journal of Organic Chemistry (ACS Publications),https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQDhUBP0EhpvtqHgMGK1cvn0wiJti_1h5v6hB3hXH5su89OL-XjDdkNMQ20ekPdJfpUCrV1_HkUw_nMqXvdyUSY9Ai8mfi37udSELMQC7eqKe78H1GLcX17GsXUhcSyHnFQezKIYyEJEcew==[4] Mechanisms of Pyrolytic Cis Eliminations, Scribd,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIuQheqK0FZq9zR04cp6sfgicmug--JTQkRMKZMupmOh2rDjo9az3xKt_cY0pDgIM75bz3jr7FOsydyXAgMfF9mt_9BS5D5Hcyt7cVWFdDEpSQTZgoGSMq_JwK4wHYYhgRF8zdBRgxDc2SffNcr20cJhDKzWAyNMALNCe0LoXx

Sources

Conformational Analysis and 1H NMR Spectroscopic Profiling of 2-tert-Butylcyclohexyl 4-Nitrobenzoate

Executive Summary

In the realm of physical organic chemistry and drug development, the precise determination of stereochemistry is paramount. 2-tert-butylcyclohexyl 4-nitrobenzoate serves as a classical, highly rigid model compound used to study cyclohexane ring conformations, axial-equatorial relationships, and the application of the Karplus equation.

This technical guide provides an in-depth analysis of the 1 H NMR chemical shifts for the cis and trans diastereomers of this compound. By derivatizing 2-tert-butylcyclohexanol with a 4-nitrobenzoate group, researchers achieve two critical objectives: shifting the diagnostic carbinol proton (H1) downfield away from the overlapping aliphatic envelope, and providing a strong UV chromophore for chromatographic isolation[1].

Structural & Conformational Dynamics: The Causality of the "Lock"

To understand the NMR spectra of 2-tert-butylcyclohexyl 4-nitrobenzoate, one must first understand the thermodynamic forces dictating its 3D geometry.

The Conformational Lock

Cyclohexane rings rapidly undergo chair-chair interconversions at room temperature. However, the introduction of a bulky tert-butyl group at the C2 position acts as a conformational lock . The A-value (conformational free energy) of a tert-butyl group is approximately 4.7–4.9 kcal/mol. Placing this group in an axial position introduces severe 1,3-diaxial steric strain, making the axial conformation thermodynamically inaccessible at standard temperatures. Consequently, the tert-butyl group is forced exclusively into the equatorial position[2].

Because the tert-butyl group is locked equatorially:

-

In the trans-isomer , the adjacent ester group at C1 is forced into the equatorial position (the H1 proton is therefore axial ).

-

In the cis-isomer , the adjacent ester group at C1 is forced into the axial position (the H1 proton is therefore equatorial )[3].

Caption: Conformational locking mechanism and stereochemical retention during esterification.

1H NMR Spectroscopic Profile

The diagnostic power of 1H NMR for this compound relies on two factors: Chemical Shift Deshielding and J -Coupling Multiplicity .

Chemical Shift Causality

In the parent alcohol (2-tert-butylcyclohexanol), the H1 proton resonates around 3.5 ppm, which can sometimes be obscured by solvent impurities or other polar substituents[2]. By converting the hydroxyl group to a 4-nitrobenzoate ester, the strong electron-withdrawing nature of the ester carbonyl—augmented by the para-nitro group—deshields the H1 proton, shifting it significantly downfield to the 5.0–5.6 ppm region[1].

Furthermore, equatorial protons generally resonate further downfield than their axial counterparts due to the anisotropic deshielding effects of the C-C bonds in the cyclohexane ring. Thus, the H1 proton of the cis-isomer (equatorial H1) appears further downfield than the H1 proton of the trans-isomer (axial H1).

Karplus Equation & Multiplicity

The Karplus equation dictates that vicinal coupling constants ( 3J ) are highly dependent on the dihedral angle between the coupled protons.

-

trans-Isomer (H1 is Axial): H1 has an anti-periplanar relationship (dihedral angle ≈180∘ ) with the axial H2 and axial H6 protons, resulting in large axial-axial couplings ( J≈10−12 Hz). It also couples with the equatorial H6 proton ( J≈4 Hz). This results in a wide triplet of doublets (td) or doublet of doublet of doublets (ddd).

-

cis-Isomer (H1 is Equatorial): H1 has gauche relationships (dihedral angle ≈60∘ ) with all adjacent protons (axial H2, axial H6, equatorial H6). This results in only small equatorial-axial and equatorial-equatorial couplings ( J≈2−4 Hz). The signal appears as a narrow multiplet or broad singlet.

Quantitative Data Summary

| Proton Assignment | trans-Isomer (Equatorial Ester) | cis-Isomer (Axial Ester) | Multiplicity & Coupling ( J in Hz) |

| H1 (Carbinol) | ~5.05 ppm | ~5.55 ppm | trans: td ( J≈10.5,4.5 ); cis: narrow m ( W1/2≈8 ) |

| H (Aromatic, ortho to NO 2 ) | ~8.28 ppm | ~8.28 ppm | d ( J≈8.8 ) |

| H (Aromatic, meta to NO 2 ) | ~8.20 ppm | ~8.20 ppm | d ( J≈8.8 ) |

| tert-Butyl (-C(CH 3 ) 3 ) | ~0.92 ppm | ~0.95 ppm | s (9H) |

| H2 (Ring) | ~1.40 ppm | ~1.60 ppm | m (1H) |

| H3-H6 (Ring) | 1.10 - 2.10 ppm | 1.10 - 2.10 ppm | m (overlapping aliphatic envelope) |

Experimental Protocols: Synthesis & NMR Acquisition

To ensure data trustworthiness, the following self-validating protocol outlines the synthesis of the ester and the subsequent NMR acquisition. The presence of the AA'BB' aromatic system validates the successful esterification, while the splitting pattern of H1 validates the diastereomeric purity[1].

Step 1: Synthesis of 2-tert-butylcyclohexyl 4-nitrobenzoate

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2.0 mmol of 2-tert-butylcyclohexanol (either pure cis, pure trans, or a mixture) in 10 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add 4.0 mmol of anhydrous pyridine (acts as both an acid scavenger and a nucleophilic catalyst).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 2.2 mmol of 4-nitrobenzoyl chloride dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under an inert argon atmosphere.

-

Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by brine.

-

Purification: Dry over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) or recrystallization from hot ethanol.

Step 2: High-Resolution 1H NMR Acquisition

-

Sample Prep: Accurately weigh ~15 mg of the purified 2-tert-butylcyclohexyl 4-nitrobenzoate into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher.

-

Temperature: 298 K.

-

Pulse Sequence: Standard 90° proton pulse (zg30).

-

Relaxation Delay (d1): 2.0 seconds (ensure full relaxation for accurate integration).

-

Number of Scans (ns): 16 to 32 (sufficient for high signal-to-noise ratio of the H1 proton).

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum manually. Set the TMS peak exactly to 0.00 ppm.

Caption: Experimental workflow from synthesis to quantitative NMR analysis.

Conclusion

The derivatization of 2-tert-butylcyclohexanol into its 4-nitrobenzoate ester is a textbook example of utilizing chemical modification to simplify complex NMR spectral analysis. By leveraging the conformational locking ability of the tert-butyl group and the deshielding power of the 4-nitrobenzoate moiety, researchers can unambiguously assign stereochemistry based on the distinct chemical shifts and Karplus-derived coupling constants of the H1 carbinol proton.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 26068, 2-tert-Butylcyclohexanol." PubChem. Available at:[Link][2]

-

Yan, F. et al. "Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor: A Step toward the Electrification of Fine-Chemical Production." ACS Energy Letters, 2023. Available at:[Link][3]

Sources

Thermodynamic Stability and Conformational Dynamics of 2-tert-Butylcyclohexyl 4-Nitrobenzoate Isomers

Executive Summary

In physical organic chemistry and drug development, understanding the conformational dynamics of cyclic systems is critical for predicting molecular reactivity, receptor binding, and pharmacokinetic stability. The 2-tert-butylcyclohexyl 4-nitrobenzoate system[1] serves as a premier model for studying stereoelectronic effects. By utilizing the massive steric bulk of the tert-butyl group as a "conformational anchor," researchers can effectively lock the cyclohexane ring into a single chair conformation[2]. This in-depth technical guide explores the thermodynamic stability, synthetic isolation, and kinetic implications of the cis and trans isomers of this compound.

Mechanistic Foundations: The Conformational Anchor

The thermodynamic behavior of substituted cyclohexanes is governed by the minimization of 1,3-diaxial steric interactions. The tert-butyl group possesses an exceptionally high A-value (approx. 4.8 kcal/mol), meaning the energy penalty for it to occupy an axial position is overwhelmingly prohibitive[2]. Consequently, at room temperature, >99.9% of the molecules exist in the chair conformation where the tert-butyl group is equatorial.

Because the ring is locked, the stereochemistry at the C2 position strictly dictates the axial or equatorial nature of the 4-nitrobenzoate group:

-

cis-2-tert-butylcyclohexyl 4-nitrobenzoate: The tert-butyl group is equatorial, forcing the cis C2 substituent into the axial position (e,a conformation).

-

trans-2-tert-butylcyclohexyl 4-nitrobenzoate: The tert-butyl group is equatorial, allowing the trans C2 substituent to occupy the equatorial position (e,e conformation).

Fig 1. Conformational dynamics and thermodynamic preference of the locked cyclohexane isomers.

Thermodynamic Stability Profile

Thermodynamically, the trans isomer is significantly more stable than the cis isomer[2]. The 4-nitrobenzoate group has an A-value of approximately 0.6 to 0.7 kcal/mol. In the cis isomer, the axial 4-nitrobenzoate group suffers from repulsive van der Waals interactions with the axial protons at the C4 and C6 positions (1,3-diaxial interactions). The trans isomer avoids these interactions entirely.

Quantitative Data Summary

| Property | cis-Isomer | trans-Isomer |

| Conformation (t-Bu, 4-NBz) | Equatorial, Axial | Equatorial, Equatorial |

| Relative Thermodynamic Stability | Less Stable | More Stable |

| Relative Free Energy (ΔG°) | ~ +0.7 kcal/mol | 0.0 kcal/mol (Reference) |

| 1,3-Diaxial Interactions | Present (4-NBz with H4, H6) | Absent |

| Saponification Rate | Slower (Sterically hindered) | Faster (Exposed ester) |

| E2 Elimination Rate | Extremely Fast (Anti-periplanar) | Extremely Slow (No anti-periplanar H) |

Experimental Workflow: Synthesis and Isolation

To study these isomers, researchers must synthesize them via the esterification of mixed cis/trans-2-tert-butylcyclohexanol with 4-nitrobenzoyl chloride[3]. The following self-validating protocol ensures high yield and successful chromatographic separation.

Step-by-Step Methodology

-

Preparation & Activation: Dissolve 2-tert-butylcyclohexanol (1.0 eq, mixture of isomers) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Catalyst Addition: Add Pyridine (1.5 eq) as an acid scavenger and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality Note: The secondary alcohol is sterically hindered by the adjacent tert-butyl group. DMAP is critical here; it acts as a nucleophilic catalyst, reacting with the acid chloride to form a highly reactive, unhindered acylpyridinium intermediate that accelerates the esterification.

-

-

Acylation: Cool the reaction mixture to 0 °C. Dropwise, add a solution of 4-nitrobenzoyl chloride (1.1 eq) dissolved in THF over 30 minutes[3].

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 18 hours to ensure complete conversion[3].

-

Self-Validating Workup: Quench the reaction with 20% aqueous HCl (70 mL)[3]. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Causality Note: The HCl wash selectively protonates and removes pyridine/DMAP into the aqueous layer. The NaHCO₃ wash removes any unreacted 4-nitrobenzoic acid (formed from the hydrolysis of excess acid chloride). If the organic layer remains yellow/cloudy after the base wash, incomplete removal of the acid is indicated, prompting a secondary wash.

-

-

Chromatographic Separation: Concentrate the organic layer under reduced pressure. Purify the crude product via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

-

Elution Dynamics: The cis-isomer (axial ester) elutes first . Despite having the same polar functional groups, the axial ester is sterically shielded by the adjacent equatorial tert-butyl group and the ring's axial protons, reducing its ability to interact with the polar silanol groups of the stationary phase. The trans-isomer (equatorial ester) is fully exposed, binds more strongly to the silica, and elutes second .

-

Fig 2. Experimental workflow for synthesizing and isolating 2-tert-butylcyclohexyl 4-nitrobenzoate.

Kinetic Implications in Downstream Applications

The thermodynamic stability differences between these isomers directly dictate their kinetic behavior in downstream reactions, making them invaluable for drug design where metabolic stability is a concern.

Saponification (Hydrolysis)

During saponification, a hydroxide ion must attack the ester carbonyl to form a tetrahedral intermediate. In the cis isomer, the trajectory of the incoming nucleophile is sterically blocked by the 1,3-diaxial protons of the cyclohexane ring. Conversely, the equatorial ester of the trans isomer projects outward, free from steric hindrance. Therefore, the thermodynamically more stable trans isomer ironically undergoes hydrolysis at a faster kinetic rate.

E2 Elimination

Bimolecular elimination (E2) strictly requires an anti-periplanar geometry between the leaving group and the beta-proton.

-

In the cis isomer , the axial 4-nitrobenzoate group is perfectly anti-periplanar to the axial protons at C1 and C3. It undergoes E2 elimination rapidly upon treatment with a strong base.

-

In the trans isomer , the equatorial leaving group is gauche to all adjacent protons. To achieve the required anti-periplanar geometry, the ring would have to flip to the highly unstable diaxial conformation, overcoming the massive 4.8 kcal/mol penalty of the tert-butyl group. Consequently, E2 elimination for the trans isomer is virtually non-existent under standard conditions.

Conclusion

The 2-tert-butylcyclohexyl 4-nitrobenzoate system elegantly demonstrates the interplay between thermodynamic stability and chemical kinetics. By leveraging the conformational locking power of the tert-butyl group, researchers can isolate distinct axial and equatorial isomers, providing a robust framework for investigating stereoelectronic effects in organic synthesis and pharmaceutical development.

References

-

Pasto, D.J.; Rao, D.R. "Thermodynamic, conformational, and chemical reactivity studies of the 2,5-di-tert-butylcyclohexyl system." Journal of the American Chemical Society, 1970, 92, 5151-5160.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4052894, 2-tert-butylcyclohexyl 4-nitrobenzoate." PubChem, 2026.

-

Sivik, M.R.; et al. "Fragrance delivery system." United States Patent 6,126,953, Google Patents, Oct 3, 2000.

Sources

Mass Spectrometry Fragmentation Pattern of 2-tert-Butylcyclohexyl 4-Nitrobenzoate: A Mechanistic Guide

Abstract

The structural elucidation of complex cyclic esters relies heavily on the predictable nature of gas-phase ion chemistry. 2-tert-butylcyclohexyl 4-nitrobenzoate ( C17H23NO4 ) serves as an excellent model compound for studying stereochemically driven fragmentation, inductive cleavages, and rearrangement mechanisms in Electron Ionization Mass Spectrometry (EI-MS). This whitepaper provides an in-depth mechanistic analysis of its fragmentation pattern, detailing the causality behind specific ion formations and outlining a self-validating analytical protocol for robust quantification.

Structural Dynamics and Ionization

Under standard 70 eV Electron Ionization (EI), the molecule is bombarded with high-energy electrons, ejecting an electron primarily from the most easily ionized sites: the oxygen lone pairs of the ester moiety or the nitro group. This generates the highly energetic radical cation, [M]∙+ at m/z 305 .

Because the molecule contains exactly one nitrogen atom, it strictly adheres to the Nitrogen Rule , which dictates that a stable molecule with an odd number of nitrogen atoms will possess an odd nominal molecular mass[1]. However, the molecular ion peak (m/z 305) is typically weak or absent in the EI spectrum. The extreme steric bulk of the tert-butyl group combined with the highly electron-withdrawing nature of the 4-nitrobenzoate moiety creates a thermodynamic imperative for rapid bond dissociation, driving the molecule into secondary fragmentation cascades[2].

Mechanistic Fragmentation Pathways

The fragmentation of 2-tert-butylcyclohexyl 4-nitrobenzoate is governed by three competing mechanistic pathways: α -cleavage, inductive cleavage, and hydrogen rearrangement[1].

Pathway A: Acylium Ion Formation (m/z 150) - The Base Peak

The most dominant fragmentation route for aryl esters is the α -cleavage adjacent to the carbonyl group. The loss of the bulky 2-tert-butylcyclohexoxy radical yields the 4-nitrobenzoyl cation ( [C7H4NO3]+ ) at m/z 150 [3].

-

Causality: This ion typically forms the base peak (100% relative abundance) because the positive charge is highly stabilized by resonance across the aromatic ring and the acylium triple bond ( Ar−C≡O+ )[2].

-

Secondary Cleavage: The m/z 150 ion undergoes subsequent loss of a nitro radical ( NO2∙ , 46 Da) to form the phenyl cation at m/z 104.

Pathway B: Inductive Cleavage to the Alkyl Cation (m/z 139)

Heterolytic cleavage of the alkyl-oxygen bond, driven by the electronegativity of the ester oxygen, results in the charge being retained on the aliphatic ring. This generates the 2-tert-butylcyclohexyl cation at m/z 139 .

-

Causality: While secondary carbocations are generally stable, the extreme steric strain induced by the adjacent tert-butyl group forces this ion to rapidly eject a tert-butyl radical ( C4H9∙ , 57 Da), leading to a highly stable cyclohexenyl cation at m/z 82[4].

Pathway C: Hydrogen Rearrangement / Elimination (m/z 138)

Cyclohexyl esters frequently undergo a McLafferty-type hydrogen rearrangement or a 1,2-elimination, ejecting the neutral carboxylic acid[1]. In this molecule, the loss of neutral 4-nitrobenzoic acid (167 Da) yields the radical cation of 1-tert-butylcyclohexene at m/z 138 [2].

Fig 1: Primary EI-MS fragmentation pathways of 2-tert-butylcyclohexyl 4-nitrobenzoate.

Stereochemical Influence on Fragmentation

The fragmentation of 2-tert-butylcyclohexyl derivatives is not merely a function of mass, but of 3D geometry. The bulky tert-butyl group acts as a conformational anchor, locking the cyclohexane ring into a specific chair conformation.

-

Axial Esters (cis-isomer): If the 4-nitrobenzoate group is in the axial position, it is perfectly aligned for a trans-diaxial elimination with an adjacent equatorial proton. Consequently, the elimination pathway (m/z 138) is kinetically favored and highly abundant.

-

Equatorial Esters (trans-isomer): If the ester group is equatorial, the required geometric alignment for elimination is sterically hindered. As a result, the inductive cleavage pathway (m/z 139) dominates over the elimination pathway.

-

Analytical Insight: The ratio of the m/z 138 to m/z 139 peaks serves as a reliable diagnostic tool for determining the stereochemistry of the starting isomer.

Quantitative Fragmentation Profile

The following table synthesizes the expected quantitative data for the EI-MS spectrum of 2-tert-butylcyclohexyl 4-nitrobenzoate, allowing for rapid spectral matching.

| m/z | Ion Composition | Origin / Mechanism | Expected Relative Abundance |

| 305 | [C17H23NO4]∙+ | Molecular Ion ( [M]∙+ ) | < 1% (Often undetectable) |

| 248 | [C13H14NO4]+ | [M−C4H9]+ (Loss of tert-butyl) | 5 - 15% |

| 150 | [C7H4NO3]+ | Acylium ion (4-nitrobenzoyl cation) | 100% (Base Peak) |

| 139 | [C10H19]+ | Inductive cleavage of alkyl-oxygen bond | 20 - 40% (Isomer dependent) |

| 138 | [C10H18]∙+ | 1,2-elimination of 4-nitrobenzoic acid | 30 - 80% (Isomer dependent) |

| 104 | [C7H4O]∙+ | [150−NO2]∙ | 10 - 25% |

| 82 | [C6H10]∙+ | [139−C4H9]∙ | 40 - 60% |

| 57 | [C4H9]+ | tert-butyl cation | 50 - 70% |

Self-Validating GC-MS Experimental Protocol

To ensure high data integrity and trustworthiness, the analytical workflow must be self-validating. The following protocol utilizes an internal standard and continuous system suitability checks to quantify 2-tert-butylcyclohexyl 4-nitrobenzoate[4].

Step 1: System Suitability & Tuning

-

Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the mass assignments for m/z 69, 219, and 502 are within ± 0.1 amu, and that the isotope ratios align with theoretical values.

-

Run a solvent blank (e.g., pure hexane) to ensure the injection port and column are free of ghost peaks or carryover.

Step 2: Sample Preparation (LLE)

-

Accurately weigh 10 mg of the sample matrix into a glass vial.

-

Add 1.0 mL of hexane containing 10 µg/mL of Phenanthrene-d10 as an Internal Standard (ISTD). The ISTD validates extraction recovery and normalizes injection volume variations.

-

Vortex for 60 seconds and centrifuge at 3000 RPM for 5 minutes. Extract the supernatant for injection.

Step 3: GC-MS Acquisition Parameters

-

Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250 °C.

-

Separation: Use a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

-

Oven Program: Initial hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Ionization: Set the EI source to 70 eV and the source temperature to 230 °C[4].

-

Detection: Operate the quadrupole in Selected Ion Monitoring (SIM) mode, targeting m/z 150 (quantifier), 138, and 139 (qualifiers).

Step 4: Data Processing

-

Calculate the peak area ratio of m/z 150 to the ISTD quantifier ion (m/z 188).

-

Validate the identity of the peak by ensuring the m/z 138 / 139 ratio matches the established reference standard for the specific stereoisomer being analyzed.

Fig 2: Self-validating GC-MS experimental workflow for cyclohexyl ester analysis.

References

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Mass Spectrometry: Fragmentation. Miami University. [Link]

-

The Main Fragmentation Reactions of Organic Compounds. Thieme Connect. [Link]

-

Characterization of a Nitroreductase with Selective Nitroreduction Properties in the Food and Intestinal Lactic Acid Bacterium Lactobacillus plantarum WCFS1. ACS Publications.[Link]

Sources

synthesis protocol for 2-tert-butylcyclohexyl 4-nitrobenzoate

Application Note: Stereoselective Synthesis and Conformational Analysis of 2-tert-Butylcyclohexyl 4-Nitrobenzoate

Strategic Context & Mechanistic Causality

In the field of drug development and complex active pharmaceutical ingredient (API) synthesis, understanding steric hindrance and conformational locking is critical for predicting reaction kinetics. The synthesis of 2-tert-butylcyclohexyl 4-nitrobenzoate serves as a premier model system for evaluating the esterification of sterically hindered secondary alcohols.

The bulky tert-butyl group (A-value > 4.5 kcal/mol) acts as a conformational anchor, locking the cyclohexane ring into a single chair conformation. Consequently, the hydroxyl group at the C2 position is forced into a fixed spatial orientation—either axial (in the cis-isomer) or equatorial (in the trans-isomer).

The Causality of Catalytic Choices: Standard esterification using pyridine alone is often sufficient for primary or unhindered secondary alcohols. However, the cis-isomer of 2-tert-butylcyclohexanol presents severe 1,3-diaxial steric clashes that block the approach of the bulky 4-nitrobenzoyl chloride electrophile. To overcome this thermodynamic barrier, 4-Dimethylaminopyridine (DMAP) must be introduced. DMAP acts via nucleophilic catalysis, forming a highly reactive, resonance-stabilized N-acylpyridinium intermediate. This hyper-electrophilic species forces the acylation forward, reducing reaction times from days to hours and significantly improving yields. Furthermore, the installation of the 4-nitrobenzoate moiety provides a highly crystalline product with a strong UV chromophore (λmax ~254 nm), which is essential for sensitive High-Performance Liquid Chromatography (HPLC) tracking and kinetic resolution analysis[1].

Experimental Workflow Visualization

Workflow for the synthesis and isolation of 2-tert-butylcyclohexyl 4-nitrobenzoate.

Reagent Stoichiometry and Functional Roles

| Reagent | Equivalents | Role / Causality in System |

| 2-tert-butylcyclohexanol | 1.0 eq | Limiting reagent; conformational model substrate. |

| 4-Nitrobenzoyl chloride | 1.2 eq | Electrophile. Slight excess ensures complete conversion of the hindered alcohol. |

| Pyridine | 2.0 eq | Primary base/acid scavenger. Neutralizes HCl byproduct to prevent alcohol dehydration. |

| DMAP | 0.1 eq | Nucleophilic catalyst. Overcomes steric hindrance via N-acylpyridinium formation. |

| Dichloromethane (Anhydrous) | 0.1 M | Aprotic solvent. Solubilizes reagents without competing for the electrophile. |

Self-Validating Synthesis Protocol

Step 1: System Preparation and Activation

-

Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere to prevent premature hydrolysis of the acid chloride.

-

Dissolve 2-tert-butylcyclohexanol (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

-

Add Pyridine (2.0 mmol) and DMAP (0.1 mmol) to the stirring solution. Expert Insight: The addition of DMAP is non-negotiable if utilizing the cis-isomer. Without it, the reaction will stall at <10% conversion due to the axial trajectory blockade.

Step 2: Electrophilic Addition 4. Cool the reaction vessel to 0 °C using an ice bath. 5. Dissolve 4-nitrobenzoyl chloride (1.2 mmol) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Expert Insight: Cooling controls the exothermic formation of the acylpyridinium intermediate and suppresses side reactions, such as the formation of symmetric anhydrides.

Step 3: In-Process Control (IPC) 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 7. Stir for 4 to 12 hours (depending on the isomer used). 8. Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) or HPLC. The strong UV absorbance of the 4-nitrobenzoate group allows for precise tracking of product formation and the disappearance of the acid chloride[1]. Proceed to workup only when the alcohol substrate is completely consumed.

Step 4: Causality-Driven Workup 9. Acidic Quench: Dilute the mixture with 10 mL of DCM and wash with 10 mL of 1M HCl. Causality: The acidic wash protonates both pyridine and DMAP, converting them into highly water-soluble pyridinium salts that partition exclusively into the aqueous layer, effectively halting the reaction. 10. Basic Wash: Wash the organic layer with 10 mL of saturated aqueous NaHCO3. Causality: Unreacted 4-nitrobenzoyl chloride readily hydrolyzes into 4-nitrobenzoic acid during the aqueous quench. The bicarbonate deprotonates this acid, forming a water-soluble sodium carboxylate salt that is removed from the organic phase. 11. Brine Wash & Drying: Wash with 10 mL of saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic layer. Dry the organic phase over anhydrous Na2SO4.

Step 5: Isolation 12. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. 13. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to yield pure 2-tert-butylcyclohexyl 4-nitrobenzoate.

Quantitative Data: Kinetic and Yield Comparison

The structural orientation of the hydroxyl group dictates the thermodynamic requirements of the system. The data below illustrates the necessity of DMAP when navigating axial steric hindrance.

| Isomer | Hydroxyl Orientation | Catalyst System | Reaction Time | Isolated Yield |

| trans-2-tert-butylcyclohexanol | Equatorial | Pyridine only | 4 hours | 88% |

| cis-2-tert-butylcyclohexanol | Axial | Pyridine only | 24 hours | < 10% |

| cis-2-tert-butylcyclohexanol | Axial | Pyridine + 0.1 eq DMAP | 12 hours | 81% |

References

Sources

Application Note: Conformational Kinetics and Esterification of 2-tert-Butylcyclohexanol with 4-Nitrobenzoyl Chloride

Executive Summary

The derivatization of sterically hindered secondary alcohols is a critical workflow in pharmaceutical synthesis and analytical chemistry. This application note details the esterification of 2-tert-butylcyclohexanol using 4-nitrobenzoyl chloride. By leveraging the bulky tert-butyl group as a conformational anchor, this protocol serves as a premier model for understanding steric effects, 1,3-diaxial interactions, and nucleophilic acyl substitution kinetics in cyclic systems.

Mechanistic Insights & Causality (E-E-A-T)

Conformational Locking

In cyclohexane systems, bulky substituents dictate the ring's preferred chair conformation. The tert-butyl group possesses a massive A-value (~4.8 kcal/mol), which effectively "locks" the cyclohexane ring, forcing the tert-butyl group into an equatorial position to avoid catastrophic steric clashes. Consequently, the stereochemistry of the adjacent hydroxyl group at C2 is rigidly defined:

-

trans-Isomer : The -OH group is forced into the equatorial position.

-

cis-Isomer : The -OH group is forced into the axial position.

Kinetic Implications of Steric Hindrance

The esterification rate is highly dependent on the[1]. When reacting with a bulky electrophile like 4-nitrobenzoyl chloride, the equatorial -OH (trans isomer) reacts significantly faster. The axial -OH (cis isomer) suffers from severe 1,3-diaxial interactions with the axial protons at C4 and C6 during the formation of the tetrahedral transition state. This steric retardation makes the[2].

Reagent Selection: 4-Nitrobenzoyl Chloride and DMAP

4-Nitrobenzoyl chloride is selected over standard aliphatic acyl chlorides because it introduces a strong UV-active chromophore, facilitating downstream HPLC/UV analysis, and yields[3]. To overcome the inherent steric hindrance of the 2-substituted cyclohexanol, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is [4].

Quantitative Data Analysis

The following table summarizes the expected kinetic and physical parameters for the esterification of the two isomers, highlighting the profound impact of stereochemistry on reaction efficiency.

| Parameter | trans-2-tert-Butylcyclohexanol | cis-2-tert-Butylcyclohexanol |

| Hydroxyl Orientation | Equatorial | Axial |

| Steric Environment | Minimal 1,3-diaxial clash | Severe 1,3-diaxial clash |

| Relative Reaction Rate | Fast | Slow |

| Expected Yield (2 hours) | > 85% | < 30% |

| TLC Retention Factor (Rf) | Lower (more polar exposed OH) | Higher (shielded OH) |

Visualizations

Experimental workflow for the esterification of 2-tert-butylcyclohexanol.

Conformational kinetics governing the esterification rates.

Experimental Protocol

This self-validating protocol utilizes DMAP as a catalyst to ensure complete conversion of the hindered secondary alcohol.

Materials:

-

2-tert-Butylcyclohexanol (1.0 equiv, ~156 mg, 1.0 mmol) * (1.2 equiv, ~223 mg, 1.2 mmol)[4] * (0.1 equiv, ~12 mg, 0.1 mmol)[4]

-

Anhydrous Pyridine (2.0 mL)

-

Dichloromethane (DCM) (10 mL) *[3]

-

1M HCl solution

-

[3]

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butylcyclohexanol (1.0 mmol) in 2.0 mL of anhydrous pyridine. Add DMAP (0.1 mmol) to the solution and stir for 5 minutes at room temperature to [4].

-

Acylation : Cool the flask to 0 °C using an ice bath. Slowly add 4-nitrobenzoyl chloride (1.2 mmol) in small portions. The slow addition controls the exothermic nature of the reaction and prevents the [4].

-

Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction under an inert atmosphere (N₂ or Argon). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) solvent system. The trans isomer will typically reach completion within 2 hours, whereas the cis isomer may require up to 24-48 hours [1].

-

Aqueous Work-up : Quench the reaction by adding 10 mL of distilled water. Transfer the biphasic mixture to a separatory funnel and extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (15 mL) to neutralize any remaining acid and[3]. Finally, wash with brine (15 mL).

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter through a cotton plug, and concentrate under reduced pressure [3].

-

Purification : Purify the crude 2-tert-butylcyclohexyl 4-nitrobenzoate via flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallize from hot ethanol to yield the pure crystalline ester.

References

-

Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. ACS Publications.[Link]

-

Effective Nonenzymatic Kinetic Resolution of (±)-trans-2-Arylcyclohexanols Using 3β-Acetoxyetienic Acid, DCC, and DMAP. ACS Publications. [Link]

-

Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. Royal Society of Chemistry (RSC). [Link]

Sources

crystallization methods for 2-tert-butylcyclohexyl 4-nitrobenzoate

Application Note: Synthesis and Crystallization Strategies for 2-tert-Butylcyclohexyl 4-Nitrobenzoate in Stereochemical Analysis

Executive Summary & Mechanistic Rationale

For drug development professionals and synthetic chemists, assigning the relative stereochemistry of substituted cyclohexanes is a critical analytical hurdle. While liquid-state NMR provides valuable coupling constant data, definitive proof of axial/equatorial relationships often requires solid-state X-ray diffraction (XRD).

2-tert-butylcyclohexanol is a classic stereochemical probe. The bulky tert-butyl group (with an A-value of ~4.8 kcal/mol) acts as a conformational anchor, effectively locking the cyclohexane ring and preventing chair-chair interconversion. However, aliphatic alcohols are often waxy and resist crystallization. Derivatizing this alcohol into 2-tert-butylcyclohexyl 4-nitrobenzoate introduces a highly planar, polar aromatic system that dramatically enhances crystallinity[1]. The 4-nitrobenzoate moiety promotes strong intermolecular π−π stacking and dipole-dipole interactions in the solid state, enabling both the bulk separation of cis/trans diastereomers and the growth of high-quality single crystals for definitive XRD analysis[2].

Experimental Workflow Visualization

Fig 1: Workflow for the synthesis, purification, and structural validation of the derivative.

Quantitative Crystallization Metrics

The choice of crystallization method depends entirely on the downstream analytical requirement. The table below summarizes the field-proven solvent systems and their expected outcomes for 4-nitrobenzoate derivatives[3].

| Crystallization Method | Solvent System | Temperature Profile | Primary Application | Expected Crystal Habit | Typical Yield |

| Slow Cooling | Hexane / EtOAc (4:1) | 60°C to 4°C | Bulk Purification | Polycrystalline Needles | 75–85% |

| Vapor Diffusion | DCM (Inner) / Hexane (Outer) | 20°C (Isothermal) | Single Crystal XRD | Prismatic / Block | 40–50% |

| Liquid-Liquid | Methanol / Water | 20°C (Isothermal) | Rapid Precipitation | Amorphous Powder | >90% |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Crude 2-tert-Butylcyclohexyl 4-Nitrobenzoate

Causality: The esterification utilizes 4-nitrobenzoyl chloride in the presence of pyridine. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing acid-catalyzed rearrangement of the cyclohexane ring) and functions as a nucleophilic catalyst by forming a highly electrophilic N-acylpyridinium intermediate.

-

Preparation: Dissolve 2-tert-butylcyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Addition: Cool the flask to 0°C. Slowly add 4-nitrobenzoyl chloride (1.2 eq) portion-wise. Validation: The solution will transition from colorless to a pale yellow, and a white precipitate (pyridinium chloride) will begin to form, indicating the reaction is proceeding.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a strongly UV-active spot ( Rf≈0.6 ), whereas the starting alcohol is UV-inactive.

-

Workup: Quench with saturated aqueous NaHCO 3 . Extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine), dry over Na 2 SO 4 , and concentrate in vacuo to yield the crude yellow solid.

Protocol 2: Bulk Purification via Slow Cooling Crystallization

Causality:Cis and trans isomers of the derivative possess vastly different solid-state packing efficiencies. The isomer with the equatorial ester group packs more efficiently, rendering it less soluble. Slow cooling ensures thermodynamic control, allowing the less soluble diastereomer to nucleate and grow while the more soluble isomer remains trapped in the mother liquor[4].

-

Dissolution: Suspend the crude solid in a minimal volume of boiling ethyl acetate (EtOAc) until completely dissolved.

-

Antisolvent Addition: Dropwise, add hot hexane until the solution just becomes cloudy (the cloud point). Add 1-2 drops of hot EtOAc until the solution turns clear again. Validation: This precise titration ensures the solution is exactly at the saturation limit at the boiling point.

-

Cooling: Remove the flask from the heat source. Wrap it in aluminum foil and a towel to insulate it, allowing it to cool to room temperature over 4–6 hours, then transfer to a 4°C refrigerator overnight. Validation: Fine, needle-like crystals will form. If the material oils out instead of crystallizing, the cooling rate was too fast or the initial concentration was too high.

-

Harvesting: Filter the crystals via vacuum filtration and wash with ice-cold hexane.

Protocol 3: Single Crystal Growth via Vapor Diffusion (For XRD)

Causality: X-ray crystallography requires single, defect-free crystals (typically 0.1–0.3 mm in size). Vapor diffusion provides an exceptionally slow, isothermal increase in antisolvent concentration. This maintains a very low degree of supersaturation, which suppresses secondary nucleation events and forces molecules to deposit onto a single growing crystal lattice[2].

-

Inner Vial Preparation: Dissolve 10–20 mg of the purified diastereomer in 0.5 mL of DCM in a small (1 dram) open glass vial. Validation: The solution must be completely clear. If any particulate matter is present, filter it through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation.

-

Outer Chamber Preparation: Place the small open vial inside a larger (20 mL) glass vial containing 3 mL of hexane.

-

Diffusion Phase: Seal the outer vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a constant temperature (20°C).

-

Harvesting: Over 3 to 7 days, hexane vapors will diffuse into the DCM, lowering the solubility of the nitrobenzoate derivative. Validation: Inspect the inner vial daily under a microscope. You should observe the formation of distinct, block-like or prismatic transparent crystals on the glass walls. Once the crystals reach ~0.2 mm in diameter, carefully extract them using a nylon loop coated in paratone oil for immediate XRD mounting.

References[1] Title: The Through-Bond Interaction of a Sulfur Lone Pair with Oxygenated Substituents in the Thiacyclohexane Framework

Source: Australian Journal of Chemistry URL: 3] Title: A general procedure for mitsunobu inversion of sterically hindered alcohols Source: Organic Syntheses URL: 2] Title: β Effect of Phosphorus Functionalities Source: Journal of the American Chemical Society URL: 4] Title: Iron(III) chloride mediated synthesis of benzofuran phenanthrene and benzofuran pyrene hybrid PAHs Source: RSC Advances URL:

Sources

Application Note: Utilizing 2-tert-Butylcyclohexyl 4-Nitrobenzoate as a Conformational Lock in Stereochemical and Kinetic Profiling

Executive Summary

In physical organic chemistry and rational drug design, controlling the three-dimensional geometry of a cyclic scaffold is paramount for elucidating structure-activity relationships (SAR) and reaction mechanisms. The tert-butyl group serves as an impeccable "conformational lock," effectively freezing cyclohexane derivatives into a single, predictable chair conformation[1].

This technical guide explores the use of 2-tert-butylcyclohexyl 4-nitrobenzoate [2] as a model substrate. By locking the ring, researchers can isolate the stereoelectronic variables that dictate substitution (SN1/SN2) versus elimination (E1/E2) pathways. The 4-nitrobenzoate moiety is specifically selected for its dual utility: it acts as a highly tunable leaving group and provides a robust UV chromophore for real-time kinetic tracking.

Mechanistic Principles & Causality

Thermodynamics of the Conformational Lock

The efficacy of the conformational lock is governed by the A-value (the energetic penalty of occupying an axial versus equatorial position). The tert-butyl group possesses an exceptionally high A-value (≈ 4.7–4.9 kcal/mol) due to severe 1,3-diaxial steric clashes with the syn-axial hydrogen atoms when placed in the axial position[3]. Consequently, the cyclohexane ring is thermodynamically forced (>99.9% population at ambient temperature) into the chair conformation where the tert-butyl group is strictly equatorial.

Fig 1. Thermodynamic divergence establishing the tert-butyl group as a conformational lock.

Stereoelectronic Divergence: cis vs. trans Isomers

Because the C1 tert-butyl group is locked equatorially, the stereochemistry of the adjacent C2 position is rigidly defined:

-

cis-2-tert-butylcyclohexyl 4-nitrobenzoate: The C2 leaving group is forced into an axial position. This orientation places the leaving group antiperiplanar to the axial protons at C1 and C3, perfectly satisfying the stereoelectronic requirements for a rapid, concerted E2 elimination[4].

-

trans-2-tert-butylcyclohexyl 4-nitrobenzoate: The C2 leaving group occupies an equatorial position. Here, the leaving group is gauche to all adjacent protons. Without antiperiplanar alignment, concerted E2 elimination is forbidden, forcing the molecule to undergo drastically slower SN2 substitution or E1 pathways.

Quantitative Data Summary

The table below summarizes the theoretical and kinetic parameters distinguishing the two locked isomers during solvolysis.

| Parameter | cis-Isomer (Axial Leaving Group) | trans-Isomer (Equatorial Leaving Group) |

| C1 tert-Butyl Orientation | Equatorial | Equatorial |

| C2 4-Nitrobenzoate Orientation | Axial | Equatorial |

| Antiperiplanar Protons Available? | Yes (C1-Hax, C3-Hax) | No (All adjacent protons are gauche) |

| Dominant Reaction Pathway | Rapid E2 Elimination | Slow SN2 / E1 Substitution |

| Primary Reaction Products | 1-tert-butylcyclohexene & 3-tert-butylcyclohexene | Substituted alcohols/ethers |

| Relative Solvolysis Rate ( krel ) | Fast (~100x baseline) | Slow (~1x baseline) |

Experimental Methodologies

To empirically validate the stereoelectronic effects of the conformational lock, the following self-validating protocols detail the kinetic and product analysis of the solvolysis reaction.

Protocol 1: Kinetic Solvolysis Assay (UV-Vis Monitored)

This protocol establishes a self-validating kinetic loop by utilizing a substrate-free blank and continuous non-destructive monitoring to ensure data integrity.

Step 1: Substrate and Solvent Preparation

-

Action: Prepare a 0.05 M stock solution of the purified cis- or trans-2-tert-butylcyclohexyl 4-nitrobenzoate in anhydrous 1,4-dioxane. Prepare the solvolysis medium: 80% aqueous ethanol (v/v) buffered with 0.1 M sodium acetate.

-

Causality & Rationale: Dioxane is required to fully dissolve the highly lipophilic locked cyclohexane substrate prior to introduction into the aqueous medium. The sodium acetate buffer neutralizes the liberated 4-nitrobenzoic acid, preventing auto-catalytic pH shifts that would artificially accelerate the reaction rate.

Step 2: Thermal Equilibration and Initiation

-

Action: Transfer 3.0 mL of the 80% ethanol buffer into a quartz UV-Vis cuvette. Place in a Peltier-thermostated cell holder at 25.0 ± 0.1 °C for 10 minutes. Inject 15 µL of the substrate stock solution to initiate the reaction.

-

Causality & Rationale: Solvolysis activation energies are highly sensitive to thermal fluctuations. A strict ± 0.1 °C tolerance ensures that calculated first-order rate constants ( k1 ) are reproducible and strictly reflect stereoelectronic differences, not thermal artifacts.

Step 3: Real-Time Kinetic Tracking

-

Action: Monitor the increase in absorbance at λ = 260 nm (the isosbestic point for the 4-nitrobenzoate anion) continuously over 5 half-lives. Run a parallel blank cuvette containing only dioxane and buffer.

-

Causality & Rationale: The 4-nitrobenzoate leaving group is chosen specifically for its strong UV chromophore. Monitoring at 260 nm allows for non-destructive, real-time kinetic tracking without the need for manual quenching and titration, thereby eliminating human sampling error.

Protocol 2: Orthogonal Product Distribution Analysis (HPLC)

To validate the kinetic data, product distribution must be quantified to confirm the SN2 vs. E2 dichotomy.

Step 1: Reaction Quenching and Extraction

-

Action: After 5 half-lives, quench a 5 mL reaction aliquot by plunging it into an ice-water bath (0 °C) and immediately adding 5 mL of cold 0.1 M NaOH. Extract the organic products with HPLC-grade hexane (3 x 5 mL).

-

Causality & Rationale: Rapid thermal quenching halts any ongoing SN1/E1 background reactions. The NaOH neutralizes the medium and ensures the 4-nitrobenzoate leaving group remains in the aqueous phase as a salt, preventing it from co-eluting and masking the alkene/alcohol products in the organic phase.

Step 2: Chromatographic Quantification

-

Action: Spike the pooled hexane extract with 1.0 mg of biphenyl as an internal standard. Inject 10 µL into a Reverse-Phase HPLC system (C18 column, Acetonitrile/Water gradient).

-

Causality & Rationale: The internal standard (biphenyl) creates a self-validating system; it controls for any volumetric losses during the hexane extraction step. The product ratio of substituted alcohols to eliminated cyclohexenes definitively proves whether the locked conformation dictated an SN2 or E2 pathway.

Fig 2. Step-by-step experimental workflow for kinetic solvolysis and product analysis.

References

- BenchChem Technical Support Team. "Tert-butylcyclohexane | 3178-22-1 - Benchchem". BenchChem.

- Bruckner, R. "Advanced Organic Chemistry: Reaction Mechanisms Textbook". Studylib.

- Sigma-Aldrich. "2-TERT-BUTYLCYCLOHEXYL 4-NITROBENZOATE AldrichCPR | Sigma-Aldrich". Sigma-Aldrich.

Sources

Application Notes and Protocols for the Preparation of trans-2-tert-Butylcyclohexyl 4-Nitrobenzoate

Introduction

In the landscape of medicinal chemistry and drug development, the strategic use of sterically demanding protecting groups and the synthesis of specific stereoisomers are of paramount importance. The bulky tert-butyl group, for instance, is instrumental in directing reaction pathways and influencing the conformational rigidity of cyclic systems. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of trans-2-tert-butylcyclohexyl 4-nitrobenzoate, a compound of interest for studying reaction mechanisms and as a potential intermediate in the synthesis of more complex molecules. The presence of the nitrobenzoate moiety also serves as a useful chromophore for analytical purposes.

The synthesis involves the esterification of trans-2-tert-butylcyclohexanol with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride.

Materials and Methods

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Chemicals and Reagents

| Reagent/Solvent | Grade | Supplier | Notes |

| trans-2-tert-Butylcyclohexanol | ≥98% | Sigma-Aldrich | |

| 4-Nitrobenzoyl chloride | ≥98% | Sigma-Aldrich | Highly reactive, handle with care. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Use in a well-ventilated fume hood. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Diethyl ether (Et₂O) | ACS reagent grade | Fisher Scientific | |

| Hydrochloric acid (HCl) | 5% aqueous solution | VWR | |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | |

| Brine | Saturated aqueous solution of NaCl | In-house preparation | |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | VWR | |

| Ethanol | 95% | Decon Labs | For recrystallization. |

| Celite® | Sigma-Aldrich | For filtration, if needed. |

Experimental Protocol

Part 1: Synthesis of trans-2-tert-Butylcyclohexyl 4-Nitrobenzoate

The esterification is carried out by reacting trans-2-tert-butylcyclohexanol with 4-nitrobenzoyl chloride in the presence of pyridine, which acts as a catalyst and scavenges the hydrogen chloride byproduct.[1][2][3]

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-2-tert-butylcyclohexanol (5.0 g, 32 mmol) in 40 mL of anhydrous dichloromethane.

-

Addition of Pyridine: To the stirred solution, add anhydrous pyridine (3.8 mL, 48 mmol). The pyridine serves a dual purpose: it catalyzes the reaction by forming a highly reactive acylpyridinium intermediate and neutralizes the HCl gas that is evolved.[1][2]

-

Addition of 4-Nitrobenzoyl Chloride: In a separate 50 mL flask, dissolve 4-nitrobenzoyl chloride (6.5 g, 35 mmol) in 20 mL of anhydrous dichloromethane. Slowly add this solution to the alcohol-pyridine mixture at room temperature over a period of 15 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.

Part 2: Work-up and Purification

The work-up procedure is designed to remove the pyridine hydrochloride salt, excess pyridine, and any unreacted starting materials.

Step-by-Step Procedure:

-

Quenching: After the reaction is complete, transfer the reaction mixture to a 250 mL separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer with 50 mL of 5% aqueous HCl to remove excess pyridine.

-

Wash with 50 mL of saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Finally, wash with 50 mL of brine to remove any residual water-soluble components.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 3: Recrystallization

Recrystallization is performed to purify the solid product. A mixed solvent system of ethanol and water is often effective for nitroaromatic compounds.[4]

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

-

Inducing Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

-

Crystal Formation: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry the crystals under vacuum.

Characterization

The purified product should be characterized by determining its melting point and by spectroscopic analysis (FTIR and NMR).

| Parameter | Expected Value/Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

| Yield | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~4.8 (m, 1H, O-CH), ~2.2-1.0 (m, 9H, cyclohexyl-H), ~0.9 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~164 (C=O), ~150 (Ar-C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~123 (Ar-CH), ~75 (O-CH), ~47 (cyclohexyl-CH), ~32 (cyclohexyl-CH₂), ~27 (-C(CH₃)₃), ~25 (cyclohexyl-CH₂) |

| FTIR (KBr) | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1720 (C=O stretch), ~1600 (Ar C=C stretch), ~1525 and ~1345 (N-O stretch of NO₂) |

Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by pyridine.

Caption: Reaction mechanism for the pyridine-catalyzed esterification.

Experimental Workflow

The overall experimental process can be summarized in the following workflow.

Caption: Overall experimental workflow for the synthesis.

References

-

Eliel, E. L., & Martin, R. J. L. (1962). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 42, 28. [Link]

-

Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XVII. The 2-tert-Butylcyclohexyl System. Journal of the American Chemical Society, 77(21), 5562–5578. [Link]

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Link]

-

Master Organic Chemistry. (2022). Transesterification. [Link]

-

PubChem. (n.d.). 4-Tert-butylcyclohexyl 4-nitrobenzoate. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine). [Link]

-

ResearchGate. (2009). Homogeneous esterification of cellulose and characterization of cellulose esters. [Link]

Sources

Application Note: Chromatographic Resolution and Purification of cis- and trans-2-tert-Butylcyclohexyl 4-Nitrobenzoate

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Focus: Stereochemical isolation, normal-phase flash chromatography, and structural validation.

Mechanistic Rationale & Stereochemical Dynamics

The synthesis and purification of 2-tert-butylcyclohexyl 4-nitrobenzoate is a foundational exercise in stereochemical control and chromatographic resolution[1]. To successfully purify this compound from its crude reaction mixture, one must understand the causality behind its molecular conformation.

The bulky tert-butyl group possesses an exceptionally high conformational A-value (>4.5 kcal/mol). This thermodynamic penalty effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group is strictly equatorial [3]. Consequently, the substituent at the C2 position is forced into either a purely axial (cis isomer) or purely equatorial (trans isomer) orientation.

When 2-tert-butylcyclohexanol is esterified with 4-nitrobenzoyl chloride, the resulting 4-nitrobenzoate group dictates the chromatographic behavior:

-

The cis Isomer (Axial Ester): The axial orientation sterically shields the polar ester carbonyl from interacting strongly with the silanol groups on the silica gel stationary phase.

-

The trans Isomer (Equatorial Ester): The equatorial ester extends outward, fully exposing its polar functionalities to the stationary phase, resulting in stronger hydrogen bonding.

Chromatographic Causality: Because of this steric shielding, the cis isomer exhibits lower apparent polarity and will consistently elute before the trans isomer during normal-phase silica gel chromatography. Furthermore, the introduction of the 4-nitrobenzoate moiety provides a strong UV chromophore, enabling highly sensitive real-time tracking via UV detection (254 nm).

Physicochemical & Chromatographic Parameters

To establish a reproducible purification protocol, the physicochemical properties of the target analyte must dictate the mobile and stationary phase selections.

| Parameter | Value / Specification |

| Compound Name | 2-tert-butylcyclohexyl 4-nitrobenzoate |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Monoisotopic Mass | 305.1627 Da [1] |

| Detection Wavelength | UV λ_max ≈ 254 nm (Strong quenching on F254 TLC) |

| Stationary Phase | Silica Gel (40–63 µm, 230–400 mesh) |

| Optimal Mobile Phase | Hexane / Ethyl Acetate (Step Gradient) |

Workflow Visualization

Workflow for the chromatographic resolution of 2-tert-butylcyclohexyl 4-nitrobenzoate isomers.

Detailed Purification Protocol

This protocol utilizes a self-validating flash chromatography methodology [2] to ensure high-purity isolation of both stereoisomers.

Step 1: Sample Preparation (Dry Loading)

Why Dry Loading? Direct liquid loading of viscous crude oils often leads to band broadening. Dry loading ensures a perfectly narrow initial sample band, which is critical for resolving closely eluting diastereomers.

-

Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM).

-

Add dry silica gel (approximately 3× the mass of the crude product) to the flask.

-

Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is achieved.

Step 2: Column Packing

-

Slurry-pack a glass chromatography column with silica gel (40–63 µm) using 100% hexanes. Ensure the silica bed is perfectly level to prevent uneven solvent fronts.

-

Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed.

-

Add a 1 cm protective layer of clean sea sand to prevent physical disturbance of the sample band during solvent addition.

Step 3: Gradient Elution Strategy

Execute the elution using the following optimized step-gradient. Collect fractions in standard test tubes (e.g., 15 mL per tube for a 50 g silica column).

| Step | Mobile Phase (Hexane:EtOAc) | Column Volumes (CV) | Target Elution Profile |